molecular formula C16H12N2O4S B464869 N-naphthalen-1-yl-2-nitrobenzenesulfonamide CAS No. 50393-59-4

N-naphthalen-1-yl-2-nitrobenzenesulfonamide

Cat. No.: B464869
CAS No.: 50393-59-4
M. Wt: 328.3g/mol
InChI Key: YPAFWESEDDOFFH-UHFFFAOYSA-N
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Description

N-Naphthalen-1-yl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system linked to a nitro-substituted benzenesulfonamide group. The nitro group at the 2-position of the benzene ring imparts significant electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-naphthalen-1-yl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-18(20)15-10-3-4-11-16(15)23(21,22)17-14-9-5-7-12-6-1-2-8-13(12)14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAFWESEDDOFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-2-nitrobenzenesulfonamide typically involves the reaction of naphthalene derivatives with nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-naphthalen-1-yl-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-naphthalen-1-yl-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Structural and Conformational Differences

N-(1-Naphthyl)benzenesulfonamide
  • Key Features : The absence of a nitro group distinguishes this compound. The dihedral angle between the naphthalene and benzene rings is 86.63° , promoting a near-orthogonal conformation that reduces π-π stacking interactions .
  • Hydrogen Bonding : N–H···O hydrogen bonds form supramolecular chains along the [010] crystallographic direction, enhancing crystal stability .
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide
  • Key Features : Contains dual sulfonamide groups and methoxy substituents, which are electron-donating. This increases solubility in polar solvents compared to nitro-substituted analogues .
  • Comparison : The nitro group in the target compound may reduce solubility but enhance electrophilic reactivity, making it more suitable for reactions requiring electron-deficient aromatic systems.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties
N-Naphthalen-1-yl-2-nitrobenzenesulfonamide –NO₂ at C2 of benzene High polarity, low solubility in non-polar solvents
N-(1-Naphthyl)benzenesulfonamide –H at C2 of benzene Moderate polarity, hydrogen-bonded crystal packing
Compound 14d Dual –SO₂NH–, –OCH₃ groups Enhanced solubility, potential biological activity
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide –OCH₃, –CH₃ substituents 99% stereochemical purity, [α]D²⁰ +2.5 (CHCl₃)
Characterization
  • NMR/IR : reports detailed ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.3 ppm) and IR absorptions (e.g., S=O stretch at ~1350 cm⁻¹), which are consistent across sulfonamides .
  • Crystallography : Structures of analogues were validated using SHELX and WinGX software, ensuring accuracy in bond lengths and angles .

Biological Activity

N-naphthalen-1-yl-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides, as a class, are known for their antibacterial properties, but many derivatives have shown promise in anticancer and anti-inflammatory applications. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2O4S\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a naphthalene moiety attached to a nitrobenzenesulfonamide group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with nitrobenzenesulfonyl chloride in the presence of a base. The reaction conditions and purification methods significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (leukemia)0.78Inhibition of oncogenes (c-Myc, CDK6)
SISO (cervical cancer)2.38–3.77Induction of apoptosis
RT-112 (bladder cancer)3.42–5.59Cell cycle arrest at G0/G1 phase

The compound has been shown to inhibit cell proliferation effectively and induce apoptosis in sensitive cancer cell lines, suggesting its potential as an anticancer agent .

This compound appears to exert its biological effects through multiple mechanisms:

  • Inhibition of Oncogenes : It has been reported to downregulate oncogenes such as c-Myc and CDK6 in MV4-11 cells, leading to reduced cell proliferation .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and thus inhibiting growth .
  • Induction of Apoptosis : Increased levels of early and late apoptotic cells indicate that the compound triggers programmed cell death in cancer cells .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Study on MV4-11 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Cervical Cancer Cells (SISO) : Another investigation revealed that this compound not only inhibited growth but also showed selectivity towards cervical cancer cells, indicating its potential for targeted therapy .

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